molecular formula C30H40N4O8S4 B11958392 1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- CAS No. 99892-20-3

1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)-

Cat. No.: B11958392
CAS No.: 99892-20-3
M. Wt: 712.9 g/mol
InChI Key: RJMQVHXXWWNHDB-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- is a complex organic compound with the molecular formula C27H33N3O6S3 It is known for its unique structure, which includes a tetraazacyclododecane ring substituted with sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases and sulfonylating agents to introduce the sulfonyl groups at specific positions on the tetraazacyclododecane ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential as a chelating agent in biological systems.

    Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.

    Industry: It is utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- involves its ability to form stable complexes with metal ions. This chelation process is crucial for its applications in catalysis and drug delivery. The molecular targets and pathways involved include interactions with metal ions and biological macromolecules, facilitating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane: The parent compound without sulfonyl substitutions.

    1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-: A similar compound with three sulfonyl groups but lacking the fourth methylsulfonyl group.

Uniqueness

1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over metal ion coordination and reactivity.

Properties

CAS No.

99892-20-3

Molecular Formula

C30H40N4O8S4

Molecular Weight

712.9 g/mol

IUPAC Name

1,4,7-tris-(4-methylphenyl)sulfonyl-10-methylsulfonyl-1,4,7,10-tetrazacyclododecane

InChI

InChI=1S/C30H40N4O8S4/c1-25-5-11-28(12-6-25)44(37,38)32-19-17-31(43(4,35)36)18-20-33(45(39,40)29-13-7-26(2)8-14-29)22-24-34(23-21-32)46(41,42)30-15-9-27(3)10-16-30/h5-16H,17-24H2,1-4H3

InChI Key

RJMQVHXXWWNHDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C

Origin of Product

United States

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